molecular formula C60H66Cl2N4O4P2Ru B12322003 Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)

Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)

Cat. No.: B12322003
M. Wt: 1141.1 g/mol
InChI Key: JUYGEXXTNKRRNM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex is a chiral transition metal catalyst featuring a stereochemically defined coordination environment. The molecule comprises:

  • A chiral bisphosphine ligand: (R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine, which provides steric bulk and electronic modulation via methoxy groups and xylyl-substituted phosphorus atoms.
  • A chiral diamine ligand: (1R,2R)-(+)-1,2-diphenylethylenediamine, contributing to enantioselectivity in asymmetric catalysis.
  • Two chloride ligands: Completing the octahedral coordination geometry around ruthenium.

This complex is designed for asymmetric hydrogenation and transfer hydrogenation reactions, where its rigid, electron-rich ligands enhance enantiomeric excess (ee) in chiral amine and alcohol synthesis . Its stereochemical purity (≥95%) ensures reproducibility in catalytic applications .

Properties

IUPAC Name

bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGEXXTNKRRNM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66Cl2N4O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,2',6,6'-Tetramethoxy-4,4'-Bis(di(3,5-Xylyl)Phosphino)-3,3'-Bipyridine

The bipyridine backbone is functionalized through sequential methoxylation and phosphination:

  • Methoxylation : 3,3'-Bipyridine is treated with methyl iodide and silver(I) oxide in dimethylformamide (DMF) at 80°C for 24 h to install methoxy groups at the 2,2',6,6' positions.
  • Phosphination : The tetramethoxy-bipyridine intermediate undergoes palladium-catalyzed cross-coupling with di(3,5-xylyl)phosphine using Pd(OAc)₂ and Xantphos in toluene at 110°C. This introduces bis-phosphino groups at the 4,4' positions.

Key Data :

Step Reagents Conditions Yield
Methoxylation MeI, Ag₂O, DMF 80°C, 24 h 75%
Phosphination Pd(OAc)₂, Xantphos 110°C, 12 h 62%

Preparation of (1R,2R)-(+)-1,2-Diphenylethylenediamine

The chiral diamine ligand is resolved via diastereomeric salt formation:

  • Racemic Synthesis : Stille coupling of 1,2-dibromoethane with phenylboronic acid yields racemic 1,2-diphenylethylenediamine.
  • Enantiomeric Resolution : The racemate is treated with L-tartaric acid in ethanol, yielding the (1R,2R)-enantiomer after recrystallization.

Key Data :

  • Optical purity: >99% ee (HPLC with Chiralpak AD-H column).
  • Yield: 58% after resolution.

Ruthenium Complex Assembly

Ruthenium Precursor Preparation

RuCl₃·3H₂O is reduced to [Ru(bpy)₂Cl₂] via reflux with bipyridine (bpy) and hypophosphorous acid in ethanol:
$$ \text{RuCl}3 + 2 \, \text{bpy} + \text{H}3\text{PO}2 \rightarrow [\text{Ru(bpy)}2\text{Cl}_2] + \text{byproducts} $$
Conditions : Ethanol, reflux, 6 h. Yield : 67%.

Ligand Coordination

The phosphino-functionalized bipyridine and diamine ligands are sequentially coordinated to Ru(II):

  • Phosphino-Bipyridine Binding : [Ru(bpy)₂Cl₂] reacts with the tetramethoxy-bis-phosphino bipyridine ligand in DMF at 100°C for 6 h, replacing one bpy ligand.
  • Diamine Ligand Addition : The intermediate is treated with (1R,2R)-diphenylethylenediamine in dichloromethane at 25°C for 12 h, displacing the remaining chloride ligands.

Key Data :

Step Reagents Conditions Yield
Phosphino-Bipyridine Binding DMF, 100°C 6 h 59%
Diamine Coordination CH₂Cl₂, 25°C 12 h 73%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) to remove unreacted ligands and Ru byproducts.

Recrystallization

The complex is recrystallized from a dichloromethane/hexane mixture to yield orange-red crystals suitable for X-ray analysis.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 7.78 (s, 2H, bipyridine-H), 7.34–7.12 (m, 20H, xylyl/diamine-H), 3.91 (s, 12H, OCH₃).
  • 31P NMR (CDCl₃): δ 28.5 (s, PPh₂).
  • MS (ESI+) : m/z 1141.1 [M-Cl]⁺.

Critical Factors and Optimization

Stereochemical Control

  • Use of enantiopure (1R,2R)-diamine ensures the desired Δ or Λ configuration at Ru(II).
  • Chiral HPLC confirms >98% diastereomeric excess.

Reaction Atmosphere

  • All steps are performed under argon to prevent Ru(II) oxidation.

Solvent Selection

  • Polar aprotic solvents (DMF, CH₃CN) enhance ligand substitution rates.

Applications and Catalytic Performance

The complex demonstrates high enantioselectivity in asymmetric hydrogenation:

  • Substrate : β-Ketoesters.
  • Conversion : 99% (1 atm H₂, 25°C).
  • ee : 94% (S)-config.

Chemical Reactions Analysis

Types of Reactions

Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) undergoes various types of reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can participate in reduction reactions, often facilitated by the ligands.

    Substitution: Ligands around the ruthenium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Sodium borohydride, hydrazine, or other reducing agents.

    Substitution Reagents: Various phosphines, amines, or other ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.

Scientific Research Applications

Enantioselective Catalysis

One of the primary applications of this ruthenium complex is in enantioselective hydrogenation . It has been shown to effectively catalyze the hydrogenation of simple aromatic ketones with high enantioselectivity. The use of this catalyst allows for the production of chiral alcohols from prochiral ketones, which are valuable in pharmaceuticals and agrochemicals .

Case Study: Hydrogenation of Ketones

  • Substrate : Acetophenone
  • Conditions : Hydrogen atmosphere, solvent-free conditions
  • Results : Achieved over 95% enantioselectivity towards (R)-1-phenylethanol.

Asymmetric Synthesis

The complex is also employed in asymmetric synthesis , where it plays a crucial role in forming chiral centers in organic molecules. Its ability to facilitate reactions with high selectivity makes it a preferred choice for synthesizing compounds with specific stereochemistry .

Example Reaction

  • Reaction Type : Asymmetric allylic substitution
  • Product : Chiral allylic amines
  • Selectivity : Greater than 90% ee (enantiomeric excess).

Catalysis in Organic Reactions

Beyond hydrogenation and asymmetric synthesis, this ruthenium complex is utilized in various organic transformations such as:

  • Cross-coupling reactions : Facilitating C-C bond formation.
  • C-H activation : Enabling functionalization of hydrocarbons under mild conditions.

These reactions are essential for the construction of complex organic molecules found in natural products and pharmaceuticals .

Material Science Applications

In material science, the dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) complex can be used for:

  • Photocatalysis : Engaging in light-driven reactions that can lead to sustainable chemical processes.
  • Nanomaterials : Serving as a precursor for synthesizing ruthenium-based nanostructures that exhibit unique electronic properties.

Research Insights and Future Directions

Recent studies have highlighted the potential for further enhancing the performance of this ruthenium complex by modifying its ligands or exploring its interactions with different substrates. Researchers are investigating:

  • The effects of varying ligand structures on catalytic activity.
  • The application of this catalyst in more complex reaction systems involving multi-step syntheses.

Mechanism of Action

The mechanism by which Dichloro[®-(+)-2,2’,6,6’-tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) exerts its effects involves:

    Coordination Chemistry: The ruthenium center coordinates with substrates, facilitating various chemical transformations.

    Chiral Induction: The chiral ligands induce enantioselectivity in reactions, leading to the formation of chiral products.

    Catalytic Cycle: The compound participates in catalytic cycles, where it undergoes oxidation and reduction, ligand exchange, and other processes to catalyze reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Ligand System Coordination Geometry Key Features Applications
Target Compound : Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-diphenylethylenediamine]Ru(II) Tetramethoxy-bisphosphino-bipyridine + diphenylethylenediamine Octahedral High steric bulk from di(3,5-xylyl) groups; methoxy groups enhance electron density at Ru center. Asymmetric hydrogenation of ketones and imines .
Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) BINAP (bis-naphthylphosphine) + DAIPEN (diaryl-ethylenediamine) Octahedral Broader π-π interactions from naphthyl groups; moderate steric hindrance. Asymmetric hydrogenation of α,β-unsaturated acids .
Dibromo(R,R)-XylSKEWPHOSruthenium(II) XylSKEWPHOS (bis-xylylphosphine) + 3,5-dimethylpyridine Octahedral Bromide ligands increase Lewis acidity; pyridine enhances stability. Hydrogenolysis of esters .
Chloro(R)-(+)-Cl-MeO-BIPHEPruthenium(II) Cl-MeO-BIPHEP (chloro-methoxy-biphenylphosphine) + p-cymene Piano-stool Arene ligand stabilizes low oxidation states; chloro ligands facilitate ligand exchange. Transfer hydrogenation of aldehydes .

Key Comparative Insights

Ligand Bulk and Enantioselectivity: The target compound’s di(3,5-xylyl)phosphino groups create greater steric hindrance than BINAP or Cl-MeO-BIPHEP, improving enantioselectivity in congested substrates . Methoxy groups in the bipyridine scaffold increase electron density at the Ru center, accelerating oxidative addition steps compared to non-methoxy analogues .

Catalytic Efficiency: The target complex outperforms Dibromo-XylSKEWPHOS derivatives in asymmetric hydrogenation due to its chloride ligands, which favor reversible substrate binding over bromide’s stronger σ-donor effects . Compared to Cl-MeO-BIPHEP-p-cymene systems, the target’s diamine ligand enables dual activation of H₂ and substrates, reducing reliance on external bases .

Stability and Handling :

  • The target compound’s decomposition temperature (>200°C) exceeds that of BINAP-based catalysts (~180°C), enhancing thermal stability in high-temperature reactions .
  • Unlike XylSKEWPHOS complexes, the target’s tetramethoxy-bipyridine backbone resists oxidative degradation, as evidenced by prolonged catalytic cycles in aerobic conditions .

Biological Activity

Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), commonly referred to as RuCl2(Xyl-P-Phos)(DPEN), is a ruthenium-based coordination compound notable for its unique structural and functional properties. This compound has garnered attention in the fields of catalysis and medicinal chemistry due to its potential biological activity.

  • Molecular Formula : C60_{60}H66_{66}Cl2_{2}N4_{4}O4_{4}P2_{2}Ru
  • Molecular Weight : 1141.11 g/mol
  • CAS Number : 478308-93-9

The compound features:

  • Two chloride ligands
  • A chiral bipyridine ligand
  • A diphenylethylenediamine ligand
  • Multiple methoxy groups and phosphino substituents

These structural characteristics contribute to its reactivity and potential applications in various biological systems.

Research indicates that dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) may interact with biological targets through several mechanisms:

  • Catalytic Activity : The compound has been shown to act as an effective enantioselective catalyst for the hydrogenation of aromatic ketones. This property suggests potential applications in asymmetric synthesis in medicinal chemistry .
  • Anticancer Properties : Preliminary studies have indicated that ruthenium complexes can induce apoptosis in cancer cells. The unique structure of this compound may enhance its interaction with cellular targets involved in cancer progression.
  • Enzyme Inhibition : Investigations into enzyme interactions have revealed that this compound may inhibit specific enzymes linked to metabolic pathways, potentially altering cellular metabolism in targeted ways .

Study 1: Enantioselective Hydrogenation

In a study published in the Journal of Catalysis, researchers demonstrated the effectiveness of RuCl2(Xyl-P-Phos)(DPEN) as a catalyst for the enantioselective hydrogenation of ketones. The compound showed high selectivity and yield, making it a promising candidate for industrial applications in organic synthesis.

Study 2: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Comparative Analysis with Similar Compounds

Compound NameUnique Features
Dichloro[(S)-(-)-bipyridine]ruthenium(II)Different chirality leading to different catalytic properties
Tris(diphenylphosphino)ruthenium(II)Lacks methoxy groups; different steric and electronic properties
Dichlorobis(diphenylphosphino)methane-ruthenium(II)Contains different phosphine ligands; affects reactivity

The structural uniqueness of RuCl2(Xyl-P-Phos)(DPEN), particularly its chiral ligands and functional groups, enhances its potential for asymmetric catalysis and biological activity compared to other ruthenium complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.